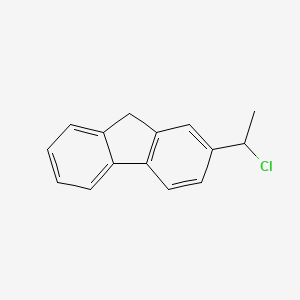

2-(1-chloroethyl)-9H-fluorene

Description

2-(1-Chloroethyl)-9H-fluorene is a fluorene derivative featuring a chloroethyl (-CH₂CH₂Cl) substituent at the 2-position of the fused aromatic bicyclic system. Fluorene derivatives are widely studied for their optoelectronic properties, pharmaceutical applications, and reactivity in organic synthesis.

Properties

CAS No. |

42914-78-3 |

|---|---|

Molecular Formula |

C15H13Cl |

Molecular Weight |

228.71 g/mol |

IUPAC Name |

2-(1-chloroethyl)-9H-fluorene |

InChI |

InChI=1S/C15H13Cl/c1-10(16)11-6-7-15-13(8-11)9-12-4-2-3-5-14(12)15/h2-8,10H,9H2,1H3 |

InChI Key |

KTAMXLCAEMVOKY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C3=CC=CC=C3C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

2-Chloro-9H-fluorene (CAS 2523-44-6)

- Structure : Chlorine atom at position 2.

- Properties : Simpler substituent with strong electron-withdrawing effects, reducing HOMO energy (increasing oxidation resistance).

2-Nitro-9H-fluorene (CAS 607-57-8)

- Structure: Nitro group (-NO₂) at position 2.

- Properties : Strong electron-withdrawing nitro group lowers LUMO energy, enhancing charge transport in optoelectronic materials.

9-Isopropyl-9H-fluorene (CAS 3299-99-8)

Functional Group Comparisons

Lumefantrine (9-(p-Chlorobenzylidene)-2,7-dichloro-9H-fluorene)

- Structure: Chlorine at positions 2 and 7; 4-position 2-(dibutylamino)-1-hydroxyethyl group.

- Properties : Lipophilic (oil-soluble), antimalarial activity due to aromatic chlorination and tertiary amine group.

- Contrast : Multiple substituents enhance bioactivity, whereas this compound’s single substituent may limit pharmacological utility but simplify synthesis .

1-(2-Chloroethyl)-3-(9H-fluoren-9-yl)urea (CAS 101282-19-3)

- Structure : Urea linkage with a chloroethyl group.

- Applications: Potential anticancer agent, analogous to nitrosoureas (e.g., carmustine) .

Acetylated Derivatives (e.g., 2-Acetyl-9H-fluorene)

- Structure : Acetyl (-COCH₃) at position 2.

- Properties : Electron-withdrawing acetyl group reduces fluorescence quantum yield (φFL = 0.31–0.99 in related compounds) compared to alkyl halides.

- Synthesis : Friedel-Crafts acetylation yields mixtures; chloroethyl groups may offer better regioselectivity .

Physicochemical Properties

| Compound | Substituent(s) | Solubility | HOMO (eV) | LUMO (eV) | Key Applications |

|---|---|---|---|---|---|

| This compound | -CH₂CH₂Cl (2-position) | Likely lipophilic* | N/A | N/A | Organic synthesis, drug intermediates |

| 2-Chloro-9H-fluorene | -Cl (2-position) | Insoluble in water | ~5.5† | ~3.0† | Synthetic intermediate |

| Lumefantrine | -Cl (2,7), -CH(OH)CH₂N(Bu)₂ (4) | Oil-soluble | N/A | N/A | Antimalarial drug |

| 2-Acetyl-9H-fluorene | -COCH₃ (2-position) | Moderate polarity | 5.43–5.84 | 2.59–3.36 | OLEDs, fluorescent probes |

*Inferred from chloroethyl’s lipophilicity; †Estimated from analogous fluorenes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.